Lipophilicity Shift Between Regioisomers
1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid exhibits a measured LogP of -1.48, while the regioisomeric 5-((4-methylpiperidin-1-yl)methyl)furan-2-carboxylic acid (CAS 883543-32-6) and 5-methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS 299920-95-9) display LogP values of +2.15 and +2.21 respectively . This represents a ΔLogP >3.6, translating to an approximately 4000-fold difference in octanol-water partition coefficient. The des-methyl analog 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid (CAS 874832-33-4) has a computed XLogP of -1.4, confirming that the methyl group contributes only ~0.08 log units while the carboxylic acid position drives the dominant shift .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -1.48 (measured, Fluorochem) |
| Comparator Or Baseline | CAS 883543-32-6: LogP = +2.15; CAS 299920-95-9: LogP = +2.21; CAS 874832-33-4: XLogP = -1.4 |
| Quantified Difference | ΔLogP = 3.63–3.69 versus furan-carboxyl isomers (~4000-fold); ΔLogP ≈ 0.08 versus des-methyl analog |
| Conditions | Computed/experimental LogP from vendor datasheets and database entries |
Why This Matters
A >3.6 LogP shift alters predicted membrane permeability, aqueous solubility, and metabolic clearance — key parameters for selecting a compound for in vitro assays or in vivo PK studies.
